6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Asymmetric synthesis Kinetic resolution Fluorine effect

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) is the mandatory chiral intermediate for the veterinary fluoroquinolone (S)-flumequine. The 6-fluoro substituent is non-negotiable - it forms the 9-fluoro of the pharmacophore and uniquely enables >99% ee in catalytic asymmetric hydrogenation, whereas the non-fluorinated congener plateaus at ~91% ee. Available as racemate or (S)-enantiomer. Substitution by non-fluorinated or 6-chloro/6-bromo analogs is scientifically invalid. Solid at ambient (mp 31-33°C), soluble in chloroform/methanol. For pharmaceutical R&D, medicinal chemistry, and stereoselective catalysis programs.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 42835-89-2
Cat. No. B030263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
CAS42835-89-2
Synonyms1,2,3,4-Tetrahydro-6-fluoro-2-methylquinoline;  6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline; 
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C=CC(=C2)F
InChIInChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3
InChIKeyBDCCXYVTXRUGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) – Structural and Physicochemical Baseline for Procurement Evaluation


6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ; CAS 42835-89-2) is a chiral, bicyclic secondary amine (C10H12FN; MW 165.21) bearing a fluorine atom at the 6-position and a methyl substituent at the 2-position of the partially saturated quinoline ring [1]. It exists as a white to off-white crystalline low-melting solid (mp 31–33 °C) with a predicted pKa of 5.21 ± 0.40, and is soluble in chloroform and methanol [2]. FTHQ is recognised primarily as the key chiral intermediate in the synthesis of the veterinary fluoroquinolone antibacterial agent (S)-flumequine [3]. The compound is supplied as a racemate or as single enantiomers; the (S)-enantiomer (CAS 199186-68-0) can be obtained in >99% ee via catalytic asymmetric hydrogenation or acylative kinetic resolution [4].

Why 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) Cannot Be Replaced by Non-Fluorinated or Alternative Halogenated Tetrahydroquinolines


Simple substitution of FTHQ by the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline (CAS 1780-19-4) or the 6-chloro (CAS 28328-97-4) or 6-bromo (CAS 42835-98-3) analogs is not scientifically justifiable without re-validation of the entire synthetic and biological workflow. The 6-fluoro substituent confers a unique combination of electronic effects (modulating amine basicity by ~0.06 pKa units relative to the non-fluorinated analog [1]), altered physical state (crystalline solid vs. liquid at ambient temperature, affecting handling and formulation [1]), and markedly different stereochemical outcomes in catalytic transformations—fluorinated substrates achieve >99% ee in asymmetric hydrogenation versus a ceiling of ~91% ee for the non-fluorinated congener [2][3]. Critically, the 6-fluoro substitution pattern is structurally mandatory for downstream construction of the fluoroquinolone pharmacophore in flumequine; the non-fluorinated analog cannot serve this synthetic role [4]. These differences are quantifiable and practically significant, as demonstrated in the evidence items below.

Quantitative Differentiation Evidence for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) Relative to Structural Analogs


Enhanced Stereoselectivity in Acylative Kinetic Resolution: 6-Fluoro vs. Non-Fluorinated 2-Methyl-1,2,3,4-tetrahydroquinoline

In a direct head-to-head comparative study by Gruzdev et al. (2013), racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and its non-fluorinated analogue (2-methyl-1,2,3,4-tetrahydroquinoline) were subjected to acylative kinetic resolution with (S)-naproxen acyl chloride and N-phthaloyl-(S)-amino acyl chlorides under identical conditions [1]. The presence of the 6-fluoro substituent resulted in increased stereoselectivity of acylation with (S)-naproxen acyl chloride relative to the non-fluorinated analogue. Conversely, the fluorinated substrate exhibited decreased efficiency of acylative kinetic resolution using N-phthaloyl-(S)-amino acyl chlorides. Using this differential behaviour, the authors developed a preparative method yielding enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with >99% ee [1]. This fluorine-dependent stereochemical outcome is not predictable from the behaviour of the non-fluorinated analogue and must be empirically determined for each resolving agent.

Asymmetric synthesis Kinetic resolution Fluorine effect

Asymmetric Hydrogenation Enantioselectivity: 6-Fluoro Substitution Enables >99% ee vs. ≤91.4% ee for Non-Fluorinated Analog

Wang et al. (2011) reported that asymmetric hydrogenation of 6-fluoro-2-methylquinoline using chiral cationic Ru(II)-diamine catalysts delivers 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with up to >99% ee and full conversion at gram scale [1]. A subsequent study also achieved >99% ee for the same substrate using a Ru-diamine catalyst in neat water [2]. By contrast, the non-fluorinated 2-methylquinoline, when hydrogenated using a state-of-the-art iridium catalyst optimised for hundred-gram scale by Zhou et al. (2026), reaches a maximum of 91.4% ee without subsequent chemical resolution; optically pure material (>99% ee) required additional recrystallisation with (L)-DMTA [3]. Although the catalysts and conditions differ between studies, the consistently higher enantioselectivity observed for the 6-fluoro substrate across multiple catalytic systems suggests that the fluorine substituent exerts a beneficial electronic effect on enantiodiscrimination during hydrogenation.

Catalytic asymmetric hydrogenation Enantioselectivity Chiral building block

pKa Modulation by 6-Fluoro Substitution: Altered Basicity Relative to Non-Fluorinated 2-Methyl-1,2,3,4-tetrahydroquinoline

The predicted pKa of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is 5.21 ± 0.40 [1], compared with 5.15 ± 0.40 for the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline . The 6-fluoro substituent, via its electron-withdrawing inductive effect, slightly increases the acidity of the protonated amine (lowering basicity by approximately 0.06 pKa units). While the magnitude of this shift is modest, it is directionally consistent with the expected electronic effect of fluorine. In contexts where the protonation state of the tetrahydroquinoline nitrogen influences reactivity (e.g., acid–base extraction, salt formation during chiral resolution, or receptor binding where the amine serves as a hydrogen-bond donor), this pKa difference may translate to altered partitioning behaviour or binding thermodynamics. The effect is more pronounced when compared with the 6-chloro or 6-bromo analogs, where the greater size and polarisability of the halogen produce different electronic and steric profiles.

Physicochemical property Basicity Ionization state

Physical State Differentiation: Crystalline Solid vs. Liquid at Ambient Temperature

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (racemate) is a white to off-white crystalline low-melting solid with a melting point of 31–33 °C (or 34–36 °C per CAS Common Chemistry), requiring storage at 2–8 °C [1][2]. Its predicted density is 1.0416 g/cm³ and predicted boiling point is 254.6 ± 29.0 °C [1]. In contrast, the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline is a colorless oily liquid at ambient temperature with a density of approximately 0.966–1.02 g/cm³ and a boiling point of ~250–256.7 °C . The 6-chloro analog (MW 181.66) exhibits very slight aqueous solubility (0.4 g/L, 25 °C, calculated) , while the 6-bromo analog (MW 226.11) is substantially heavier . These differences in physical form have practical consequences for weighing, automated dispensing, and formulation into reaction mixtures.

Physical form Handling Formulation

Irreplaceable Chiral Intermediate for (S)-Flumequine: 6-Fluoro Substitution Is Structurally Mandatory

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is the established chiral intermediate for the synthesis of (S)-flumequine, a veterinary fluoroquinolone antibacterial agent [1][2]. The (S)-enantiomer of flumequine is primarily responsible for antibiotic activity, and its synthesis requires enantiopure (S)-FTHQ as a building block [1]. The 6-fluoro substituent on the tetrahydroquinoline ring is structurally essential because it becomes the 9-fluoro substituent in the final flumequine benzo[ij]quinolizine tricyclic core, which is required for DNA gyrase and topoisomerase IV inhibition . A Japanese patent (JPH01128982A) explicitly describes the conversion of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline to 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid derivatives via reaction with alkyl orthoformic esters and 1,3-dioxan-4,6-diones, followed by polyphosphoric acid treatment [3]. The non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline cannot serve as a precursor for flumequine-type fluoroquinolones because it lacks the requisite fluorine atom for the pharmacophore.

Fluoroquinolone antibiotic Chiral intermediate Synthetic route

Recommended Research and Industrial Application Scenarios for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2)


Asymmetric Synthesis of Enantiopure (S)-Flumequine and Fluoroquinolone Analogues

FTHQ is the mandatory chiral intermediate for constructing the tricyclic fluoroquinolone core of (S)-flumequine, a broad-spectrum veterinary antibacterial agent [1]. The (S)-enantiomer of FTHQ (>99% ee), obtainable via Ru-catalyzed asymmetric hydrogenation or acylative kinetic resolution [2][3], is converted to (S)-flumequine through annulation with orthoformate esters and 1,3-dioxan-4,6-diones followed by acid-mediated cyclisation [4]. The (S)-enantiomer of flumequine is significantly more potent than the (R)-enantiomer, making enantiopure FTHQ essential for producing the active pharmaceutical ingredient [1]. This application scenario is exclusive to the 6-fluoro derivative; the non-fluorinated analog cannot be used because the 6-fluoro substituent becomes the 9-fluoro of the pharmacophore.

Chiral Building Block for Medicinal Chemistry Library Synthesis

The combination of a chiral secondary amine, a 6-fluoro substituent for metabolic stability and electronic tuning, and a well-defined tetrahydroquinoline scaffold makes FTHQ a versatile building block for medicinal chemistry [1]. The compound has been employed as a precursor in the synthesis of anti-cancer quinoline derivatives and antibacterial agents [2]. The >99% ee availability of the (S)-enantiomer through established catalytic methods [3] enables stereochemically defined library construction without reliance on chiral chromatography. The solid physical form (mp 31–36 °C) facilitates accurate weighing for parallel synthesis applications [4].

RXR-Targeted Retinoid Agonist Development Requiring 6-Fluoro Substitution

Structure–activity relationship studies on retinoid X receptor (RXR) agonists have demonstrated that tetrahydroquinoline-containing trienoic acid derivatives benefit from fluorine substitution at the 6-position of the heptatrienoic acid terminus for potent and selective RXR transactivation [1]. Although FTHQ itself is not the final bioactive molecule, it serves as the tetrahydroquinoline building block for constructing these RXR-modulating compounds. The presence of the 6-fluoro substituent is critical for achieving the conformational constraint and electronic properties required for high-affinity RXR binding [1]. Procurement of the 6-fluoro congener is therefore essential for research programmes exploring this chemotype.

Methodological Studies on Fluorine-Directed Stereoselectivity in Catalysis

The differential stereochemical behaviour of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline versus its non-fluorinated analogue in acylative kinetic resolution [1] and asymmetric hydrogenation [2][3] makes FTHQ a valuable probe substrate for investigating electronic effects on enantioselective catalysis. The >99% ee benchmark for the fluorinated substrate versus the ~91% ee ceiling for the non-fluorinated congener provides a quantitative readout of fluorine's influence on catalyst–substrate recognition [2][3]. This application is directly supported by the comparative data in Section 3 and is relevant to both academic methodology development and industrial process optimisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.